Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)-
Description
Historical Development and Significance
The synthesis of N-(3,4-dimethoxyphenylsulfonyl)furfurylamine traces its roots to advancements in sulfonamide chemistry during the mid-20th century. Sulfonamides gained prominence after the discovery of their antibacterial properties in the 1930s, spurring diversification into derivatives with varied aromatic and heterocyclic substituents. The incorporation of furan rings, as seen in this compound, emerged later as a strategy to enhance solubility and bioactivity.
Early synthetic routes for analogous sulfonamides involved multi-step sequences starting from vanillin or veratraldehyde, as demonstrated in the synthesis of 3,4-dimethoxyphenethylamine (DMPEA). Modern methods, such as electrochemical coupling and mechanochemical strategies, now enable efficient construction of sulfonamide bonds under milder conditions. The PubChem entry for this compound (CID 566051) notes its initial creation in 2005, with subsequent modifications reflecting ongoing interest in its physicochemical properties.
Position Within Furan Sulfonamide Chemistry
N-(3,4-dimethoxyphenylsulfonyl)furfurylamine occupies a niche within furan sulfonamide chemistry due to its dual functionalization:
- Furan moiety : The furan ring contributes π-electron density and hydrogen-bonding capacity, traits exploited in ligands for enzymes like carbonic anhydrase.
- Sulfonamide group : The N-SO₂ linkage enhances stability and facilitates interactions with biological targets, a hallmark of sulfonamide-based drugs.
Comparative analysis with structurally related compounds reveals its uniqueness. For instance, 4-bromo-N-(2-furylmethyl)-2,5-dimethoxybenzenesulfonamide shares the furan-sulfonamide backbone but incorporates bromine for enhanced electrophilicity. Meanwhile, DMPEA, a phenethylamine analog, lacks the sulfonamide group but shares the 3,4-dimethoxy substitution pattern, underscoring the pharmacological versatility of methoxy groups.
Academic and Industrial Research Relevance
Academic studies have explored this compound’s potential as a synthetic intermediate. The Thieme-Connect review highlights sulfonamides’ utility in constructing complex pharmaceuticals, with electrochemical and solvent-free methods improving scalability. Industrially, its stability and modular structure make it a candidate for high-throughput screening libraries, particularly in targeting serine proteases or carbonic anhydrases.
Recent innovations in sulfonamide synthesis, such as copper-catalyzed three-component reactions, could streamline the production of N-(3,4-dimethoxyphenylsulfonyl)furfurylamine derivatives. These advances align with the compound’s role in developing covalent inhibitors or prodrugs, where the furan ring may serve as a metabolically labile component.
Structural Significance in Medicinal Chemistry
The compound’s structure embodies key principles of medicinal chemistry:
- Methoxy substitutions : The 3,4-dimethoxy groups on the benzene ring enhance lipid solubility and modulate electron distribution, potentially improving membrane permeability.
- Sulfonamide pharmacophore : This group is a known zinc-binding motif in carbonic anhydrase inhibitors, suggesting potential repurposing for glaucoma therapy.
- Furfurylamine linker : The furan-methylamine bridge introduces conformational flexibility, enabling adaptation to enzyme active sites.
| Structural Feature | Role in Bioactivity |
|---|---|
| 3,4-Dimethoxybenzene | Enhances binding to aromatic receptors |
| Sulfonamide (N-SO₂) | Facilitates enzyme inhibition |
| Furylmethyl group | Improves solubility and pharmacokinetics |
Studies on analogous compounds, such as pyrrole-carboxamide sulfonamides, demonstrate nanomolar affinities for carbonic anhydrase isoforms, hinting at unexplored therapeutic avenues for this furan derivative. Its inertness in human trials at high doses further underscores the need for targeted derivatization to unlock bioactivity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-17-12-6-5-11(8-13(12)18-2)20(15,16)14-9-10-4-3-7-19-10/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNCAHPVARPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970471 | |
| Record name | N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-08-7 | |
| Record name | N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- typically involves the reaction of furfurylamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism of action of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The presence of the 3,4-dimethoxyphenylsulfonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Furfurylamine (C₅H₇NO)
- Structure : Contains a furan ring and primary amine group.
- Key Differences : Lacks the sulfonamide and dimethoxyphenyl groups, resulting in lower molecular weight and polarity.
- Thermochemical Data: Property Furfurylamine (Monomer) Furfurylamine (Dimer) Enthalpy (kJ/mol) 53.7 131.4 Reference Lukyanova et al. Lukyanova et al.
b) N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide
- Structure : Shares the 3,4-dimethoxyphenylsulfonyl group but substitutes the furfurylamine moiety with a difluorophenyl group.
- The dihedral angle between phenyl rings is 66.05°, stabilized by N–H⋯O hydrogen bonds .
c) Tofenamic Acid
- Structure : A diphenylamine derivative with anti-inflammatory properties.
- Key Differences: Lacks the furan ring and sulfonamide group but shares aromatic and amine functionalities.
Biological Activity
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including data tables, research findings, and case studies.
- Chemical Name : Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)-
- CAS Number : 566051
- Molecular Formula : C12H15N1O5S1
- Molecular Weight : 285.32 g/mol
The compound acts as a sulfonamide derivative, which is known to exhibit various biological activities. Its mechanism primarily involves the inhibition of certain enzymes and pathways that are crucial for cell proliferation and survival.
Anticancer Activity
Research has indicated that Furfurylamine derivatives possess significant anticancer properties. A study highlighted the antiproliferative effects of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μmol/mL) | Reference |
|---|---|---|---|
| 10a | A-549 | 0.02 | |
| 11c | HCT-116 | 0.08 | |
| Doxorubicin | A-549 | 0.04 | |
| Doxorubicin | HCT-116 | 0.06 |
These results suggest that compounds with similar structures to Furfurylamine may inhibit cancer cell growth effectively.
Radical Scavenging Activity
The compound also exhibits antioxidant properties. The DPPH radical-scavenging activity was tested for several derivatives, showing moderate activity compared to standard antioxidants like ascorbic acid:
| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |
|---|---|
| 10a | Moderate |
| 11c | Moderate |
| Ascorbic Acid | High |
This antioxidant activity is significant as it contributes to the overall health benefits and therapeutic potential of the compound.
Case Studies and Research Findings
Several studies have explored the biological implications of Furfurylamine derivatives:
- Study on Cytotoxicity : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through morphological changes characterized by chromatin condensation and nuclear fragmentation. These findings were supported by staining techniques such as AO/EB and DAPI, which illustrated the cellular changes associated with apoptosis .
- Clinical Implications : A case study involving patients with familial dysautonomia showed that kinetin (a related compound) improved mRNA expression levels in leukocytes, suggesting a potential therapeutic application in genetic disorders . Although not directly related to Furfurylamine, this indicates a broader relevance of furfurylamine derivatives in clinical settings.
- Toxicity Assessments : Toxicity studies on mice indicated that while some doses were effective against tumor growth, higher doses led to adverse effects, emphasizing the need for careful dose management in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenylsulfonyl)furfurylamine, and what challenges arise during purification?
The synthesis typically involves reacting 3,4-dimethoxybenzenesulfonyl chloride with furfurylamine derivatives. A method adapted from analogous sulfonamide syntheses uses triethylamine as both a solvent and base to facilitate the reaction. After evaporation, the crude product is extracted with methylene chloride, washed with water, and purified via silica gel column chromatography (hexane/ethyl acetate, 2:1 v/v), yielding ~56% pure product . Key challenges include avoiding side reactions with moisture-sensitive intermediates and optimizing column conditions to separate polar byproducts.
Q. What safety protocols are critical when handling furfurylamine derivatives in laboratory settings?
Furfurylamine is highly flammable and reacts with oxidizers, acids, and acid chlorides. Safe practices include:
- Storing in sealed containers in cool, ventilated areas away from ignition sources .
- Using grounded metal containers and non-sparking tools during transfers .
- Employing local exhaust ventilation and PPE (gloves, goggles) to minimize inhalation/skin contact . Chronic exposure risks (e.g., reproductive toxicity) necessitate strict adherence to exposure controls .
Q. How can researchers confirm the structural integrity of N-(3,4-dimethoxyphenylsulfonyl)furfurylamine?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR peaks for sulfonamide (-SONH-) and methoxy groups (δ ~3.8 ppm for OCH) .
- HPLC : Purity assessment (e.g., 98% purity with acetonitrile/water mobile phase) .
- Single-crystal X-ray diffraction : Resolves bond angles and confirms sulfonamide geometry .
Advanced Research Questions
Q. What computational methods are suitable for studying the thermochemical properties of furfurylamine derivatives?
Enthalpy of formation and dimerization energy can be calculated using Gaussian-based DFT methods (e.g., B3LYP/6-311++G(d,p)). Experimental data from combustion calorimetry and vapor pressure measurements validate computational results. For example, furfurylamine’s monomeric enthalpy of formation is ~53.7 kJ/mol, increasing to 131.4 kJ/mol for dimeric forms due to hydrogen bonding .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the bioactivity of sulfonamide-furfurylamine hybrids?
Methoxy groups enhance electron-donating capacity and hydrogen bonding, influencing receptor binding in antimicrobial or anticancer assays. Comparative studies with analogs (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) show that 3,4-dimethoxy substitution improves solubility and metabolic stability . Structure-activity relationships (SAR) require in vitro screening against target enzymes (e.g., acetylcholinesterase) .
Q. What strategies mitigate contradictions in spectral data during reaction optimization?
Discrepancies in NMR or IR spectra (e.g., unexpected peaks from byproducts) are resolved by:
- Reaction monitoring : TLC or in-situ FTIR tracks intermediate formation.
- Isolation of intermediates : For example, isolating sulfonamide precursors before coupling with furfurylamine .
- Computational validation : Comparing experimental IR spectra with DFT-simulated vibrational modes .
Methodological Considerations
Q. How can intramolecular Diels-Alder (IMDA) reactions be leveraged in synthesizing furfurylamine-based heterocycles?
Tertiary furfurylamines (e.g., N-(5-methyl-2-furfuryl)-N-prop-2-ynyl-p-toluidine) undergo IMDA under microwave irradiation (100°C, 30 min) to yield epoxyisoindoline derivatives. MAOS (microwave-assisted organic synthesis) improves yield (≥80%) and reduces side reactions compared to thermal methods .
Q. What analytical techniques are essential for studying hydrogen bonding in sulfonamide-furfurylamine crystals?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O-H···O bonds) .
- X-ray crystallography : Resolves hydrogen bond lengths (e.g., 2.8–3.0 Å for O-H···O) and packing motifs .
- DSC/TGA : Assesses thermal stability linked to hydrogen-bonded networks .
Data Contradictions and Resolution
Q. How should researchers address discrepancies between experimental and computational thermochemical data?
For furfurylamine, experimental dimerization enthalpy (157.0 kJ/mol) may exceed DFT predictions due to solvent effects or basis set limitations. Calibration with high-level ab initio methods (e.g., CCSD(T)) and inclusion of dispersion corrections improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
